molecular formula C15H21N5O B2999870 1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea CAS No. 2034632-86-3

1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea

Cat. No.: B2999870
CAS No.: 2034632-86-3
M. Wt: 287.367
InChI Key: IONSTVLUQJRHNE-UHFFFAOYSA-N
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Description

1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea is a synthetic small molecule featuring a pyrazole core substituted with a methyl group at position 5 and a pyridin-4-yl moiety at position 2. The pyrazole ring is connected via an ethyl linker to a urea group, which is further substituted with a propyl chain. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity, which enhances target-binding affinity, particularly in enzyme inhibition (e.g., kinases) . The pyridinyl group contributes to π-π stacking interactions, while the propyl chain may modulate lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

1-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-3-propylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-3-6-17-15(21)18-9-10-20-12(2)11-14(19-20)13-4-7-16-8-5-13/h4-5,7-8,11H,3,6,9-10H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONSTVLUQJRHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NCCN1C(=CC(=N1)C2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of a hydrazine derivative with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with Pyridine Moiety: The pyrazole ring is then functionalized with a pyridine moiety through a nucleophilic substitution reaction.

    Introduction of the Propylurea Group: The final step involves the reaction of the substituted pyrazole with an isocyanate derivative to introduce the propylurea group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Compound MK13: 1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea

  • Key Differences :
    • Pyrazole Substituents : MK13 has a 4-methylpyrazole, whereas the target compound features 5-methyl-3-(pyridin-4-yl)pyrazole.
    • Urea Side Chain : MK13’s urea is linked to a 3,5-dimethoxyphenyl group, contrasting with the target’s propylurea.
  • However, the pyridin-4-yl group in the target compound introduces a hydrogen-bond acceptor, improving solubility and polar interactions . The propyl chain in the target compound may enhance membrane permeability compared to MK13’s rigid aryl group.

Pyrazolo-Pyridinyl Derivatives ()

  • Example : 3-(1-methyl-5-(4-methyl-cyclohexyl)-1,2,3,6-tetrahydro-pyridin-4-yl)-5-(4-pyrazolo(4,3-b)pyridin-2-yl-phenyl)-thiophene-2-carboxylic acid
  • Key Differences: Core Structure: These compounds incorporate a pyrazolo[4,3-b]pyridine fused ring system, whereas the target compound has a simpler monosubstituted pyrazole. Substituent Position: The pyridin-4-yl group in the target compound provides a para-substitution pattern, favoring planar interactions, unlike ortho/meta-substituted pyridines in derivatives.
  • Functional Implications :
    • Fused pyrazolo-pyridines in compounds may exhibit stronger π-π stacking but reduced conformational flexibility compared to the target compound’s ethyl-linked urea.

Quinazolinone-Based Analogues ()

Compound 156: 5-methyl-3-(3-morpholin-4-yl-phenyl)-2-[1-(9H-purin-6-ylamino)-ethyl]-3H-quinazolin-4-one

  • Key Differences: Core Heterocycle: Quinazolinone vs. pyrazole-urea. Functional Groups: Compound 156 includes a purine-aminoethyl side chain and morpholino group, contrasting with the target’s propylurea and pyridinyl-pyrazole.
  • Functional Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR), while urea-pyrazole derivatives may target different ATP-binding pockets. The morpholino group in 156 improves solubility but reduces lipophilicity compared to the target’s pyridinyl-propylurea system .

Comparative Data Table

Property Target Compound MK13 () Compound 156 ()
Core Structure Pyrazole-urea Pyrazole-urea Quinazolinone
Key Substituents 5-methyl, 3-(pyridin-4-yl), propylurea 3,5-dimethoxyphenyl, 4-methylpyrazole Morpholino-phenyl, purine-aminoethyl
Hydrogen-Bond Capacity High (urea, pyridinyl) Moderate (urea, methoxy) High (quinazolinone, purine)
Lipophilicity (LogP)* Moderate (estimated ~2.5) Higher (~3.0 due to dimethoxyphenyl) Lower (~1.8 due to morpholino)
Therapeutic Target Hypothesized kinase inhibitor Not reported Kinase inhibitor (e.g., EGFR)

*Estimated based on substituent contributions.

Research Findings and Implications

  • Target Compound vs.
  • Target Compound vs. Quinazolinones: The simpler pyrazole-urea scaffold may offer synthetic accessibility over complex quinazolinones, though potency against specific kinases requires validation .

Biological Activity

1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H18N4O\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}

This structure features a pyrazole ring, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that compounds containing pyrazole and pyridine moieties exhibit a range of biological activities. The specific activities of 1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea include:

1. Antimicrobial Activity
Studies have demonstrated that derivatives of pyrazole exhibit notable antimicrobial properties against various bacterial strains. For instance, a recent study synthesized a series of pyrazole derivatives and evaluated their efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for compounds similar to 1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylurea, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
1-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-propylureaE. coli15
2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-amineS. aureus18
Control (Streptomycin)E. coli25

2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have been documented in various studies. These compounds are believed to inhibit pro-inflammatory cytokines, thus reducing inflammation in models of acute inflammation .

3. Cytotoxicity Studies
Cytotoxicity assays conducted on cancer cell lines have shown that certain pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .

Case Studies

In one notable study, researchers synthesized several pyrazole derivatives and tested them against human cancer cell lines such as HeLa and MCF7. The findings revealed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity .

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